

An In-depth Technical Guide to 1-Phenyloxindole: Molecular Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 1-Phenyloxindole

Cat. No.: B181609

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of **1-phenyloxindole**, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. It covers its fundamental molecular characteristics, spectroscopic data, synthesis protocols, and potential applications.

Molecular Structure and Chemical Identity

1-Phenyloxindole is a derivative of oxindole, featuring a phenyl group substituted at the nitrogen atom of the indole core. The structural framework consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring.^[1] This combination of an indole scaffold with a phenyl substituent imparts unique chemical properties and biological activities.^[1]

The molecule is composed of fourteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.^[1] Its structure combines both aromatic and aliphatic components.^[1]

Identifier	Value	Reference
IUPAC Name	1-phenyl-1,3-dihydro-2H-indol-2-one	[1][2][3]
Synonyms	N-phenyloxindole, 1-phenylindolin-2-one, 1-phenyl-3H-indol-2-one	[1][2]
CAS Number	3335-98-6	[1][2][4]
Molecular Formula	C ₁₄ H ₁₁ NO	[1][4][5]
SMILES	<chem>C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3</chem>	[1][2]
InChI Key	OWPNVXATCSXTBK-UHFFFAOYSA-N	[1][2]

Physicochemical and Spectroscopic Data

1-Phenyloxindole typically appears as a white to light yellow crystalline powder.[5] Its key physicochemical and spectroscopic properties are summarized below.

Table 2.1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	209.24 g/mol	[1][2][4]
Melting Point	120 - 126 °C	[5]
Appearance	White to light yellow crystalline powder	[5]

| Solubility | Sparingly soluble in water [[6] |

Table 2.2: Spectroscopic Data

Spectroscopic Technique	Key Characteristics	Reference
^1H NMR	Aromatic protons: ~7.0-7.5 ppm (multiplets); Methylene protons (C3-H₂): ~3.5-4.0 ppm (singlet)	[1]
^{13}C NMR	Carbonyl carbon (C=O): ~170-180 ppm; Aromatic carbons: ~110-140 ppm	[1]

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 209 | [\[1\]](#) |

Experimental Protocols

3.1. Synthesis of **1-Phenyloxindole** via Ullmann Condensation

This protocol is a generalized method based on the Ullmann condensation reaction, a common approach for N-arylation. A specific example involves the reaction of indole with bromobenzene.[\[7\]](#)[\[8\]](#)

Objective: To synthesize **1-phenyloxindole** from indole and an aryl halide.

Materials:

- Indole
- Bromobenzene (can also serve as the solvent)[\[7\]](#)[\[8\]](#)
- Cuprous chloride (CuCl) or other copper-based catalyst[\[8\]](#)
- Potassium hydroxide (KOH) or other suitable base[\[8\]](#)
- L-Proline (as an additive)[\[8\]](#)
- Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
- Deionized water

Procedure:

- To a four-necked flask equipped with a stirrer and reflux condenser, add indole and an excess of bromobenzene.^{[7][8]}
- Begin stirring the mixture and heat it to reflux, typically at a temperature of 150-160 °C.^{[7][8]}
- Add the catalyst (e.g., cuprous chloride), a base (e.g., potassium hydroxide), and an additive like L-proline to the reaction mixture.^[8]
- Maintain the reflux for 8-12 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).^[8]
- Once the indole has been consumed, allow the mixture to cool slightly.
- Filter the mixture to recover the copper catalyst, which can be washed, dried, and reused.^[8]
- Wash the organic filtrate with water to remove the base and other water-soluble impurities.
- Perform a solvent extraction using an appropriate organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
- Purify the crude **1-phenyloxindole** using column chromatography or recrystallization to obtain a pure solid.

3.2. Characterization Protocol

Objective: To confirm the identity and purity of the synthesized **1-phenyloxindole**.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
 - Acquire ¹H and ¹³C NMR spectra.

- Confirm the presence of characteristic peaks: a singlet for the methylene protons around 3.5-4.0 ppm and complex multiplets in the aromatic region (7.0-7.5 ppm) for the ^1H spectrum.^[1] For the ^{13}C spectrum, verify the carbonyl peak around 170-180 ppm.^[1]
- Mass Spectrometry (MS):
 - Analyze a sample of the product using an appropriate mass spectrometry technique (e.g., ESI, GC-MS).
 - Confirm the presence of the molecular ion peak at an m/z ratio of approximately 209, corresponding to the molecular weight of **1-phenyloxindole**.^[1]
- Melting Point Analysis:
 - Determine the melting point of the purified product.
 - Compare the observed melting point range with the literature value (120-126 °C) to assess purity.^[5]

Core Applications and Biological Significance

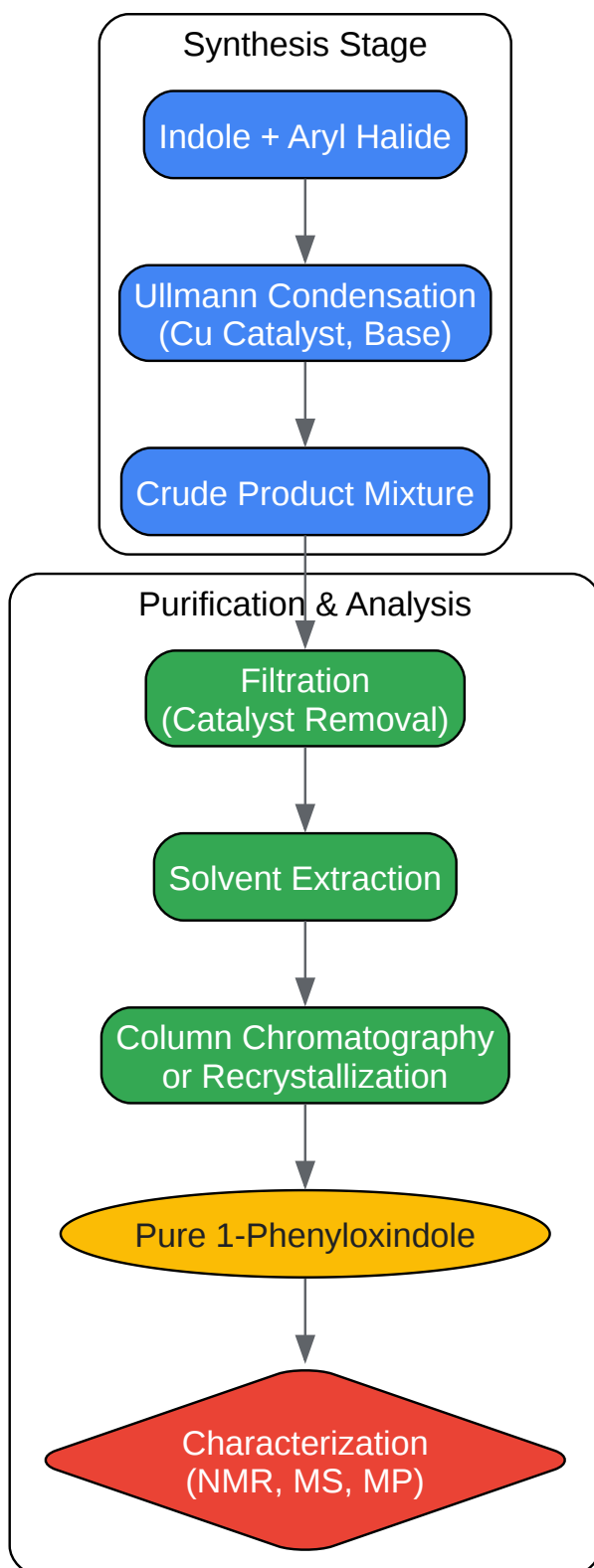
1-Phenyloxindole and its derivatives are recognized for their diverse applications in both medicinal chemistry and materials science.

- Pharmaceutical Development: The oxindole scaffold is a "privileged structure" in drug discovery. **1-Phenyloxindole** serves as a crucial building block for synthesizing molecules with potential therapeutic applications, including anticancer and antimicrobial agents.^[1] Derivatives have been investigated for their cytotoxicity against various cancer cell lines and their effectiveness against bacterial strains.^[1] It is also a key intermediate in the development of drugs targeting neurological disorders.^[5]
- Materials Science: Due to its thermal stability and semiconducting properties, **1-phenyloxindole** derivatives have been explored for use in organic electronics, such as in the development of organic field-effect transistors (OFETs).^[1] It can also be used as a monomer for the synthesis of novel functional polymers.^[1]

- Chemical Research: It is widely used as an intermediate or a scaffold for the synthesis of more complex organic molecules and natural products.[\[1\]](#)[\[5\]](#)

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **1-phenyloxindole**.



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